

In-depth analysis of Diltiazem Malate's molecular formula C₂₆H₃₂N₂O₉S

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Compound of Interest

Compound Name: Diltiazem Malate

Cat. No.: B1670645

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An In-depth Technical Guide to Diltiazem Malate (C₂₆H₃₂N₂O₉S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem Malate, with the molecular formula C₂₆H₃₂N₂O₉S, is the malate salt of Diltiazem, a potent benzothiazepine calcium channel blocker.^{[1][2]} This technical guide provides a comprehensive analysis of its molecular and physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its analysis are presented, alongside a depiction of its mechanism of action through relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Molecular and Physicochemical Properties

Diltiazem Malate is a salt formed between the active pharmaceutical ingredient Diltiazem and L-malic acid.^[3] This salt formation is a common strategy to modify the physicochemical properties of a drug substance.^[3]

Molecular Data

Property	Value	Source
Molecular Formula	C26H32N2O9S	[4][5]
Molecular Weight	548.61 g/mol	[4][5]
IUPAC Name	[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate; (2S)-2-hydroxybutanedioic acid	[6]
CAS Number	144604-00-2	[2]

Physicochemical Data

Property	Value	Source
Melting Point	Diltiazem Base: 103.8 °C; Diltiazem Hydrochloride: 214.5 °C	[7]
Water Solubility (Predicted)	0.0168 mg/mL	[1]
pKa (Strongest Acidic)	12.86 (Predicted)	[1][2]
pKa (Strongest Basic)	8.18 (Predicted)	[1][2]

Synthesis of Diltiazem Malate

The synthesis of **Diltiazem Malate** involves a multi-step process, beginning with the synthesis of the Diltiazem base, followed by salt formation with L-malic acid.

Synthesis of Diltiazem Base

A common route for the synthesis of Diltiazem involves the condensation of 4-methoxybenzaldehyde with methyl chloroacetate, followed by reaction with 2-aminothiophenol to form the benzothiazepine ring system. The resulting intermediate is then further modified to yield Diltiazem.[8][9]

Preparation of Diltiazem Malate

Experimental Protocol:

- Dissolution: Dissolve equimolar amounts of Diltiazem base and L-malic acid in a suitable solvent, such as acetonitrile.[\[10\]](#)
- Crystallization: Allow the solvent to evaporate slowly at ambient temperature.[\[10\]](#)
- Isolation: Collect the resulting crystals of **Diltiazem Malate**.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A variety of analytical techniques are employed to characterize **Diltiazem Malate** and ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.[\[11\]](#)
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol. The exact ratio may need optimization.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 240 nm.[\[12\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of **Diltiazem Malate** in the mobile phase to a known concentration.
- Injection Volume: Typically 10-20 µL.
- Analysis: The retention time and peak area are used to identify and quantify the analyte.

UV-Visible Spectrophotometry

Experimental Protocol:

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: A suitable solvent in which **Diltiazem Malate** is soluble, such as methanol.
- Sample Preparation: Prepare a solution of **Diltiazem Malate** of known concentration in the chosen solvent.
- Analysis: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}). The absorbance at λ_{max} can be used for quantitative analysis based on a calibration curve. For diltiazem, a λ_{max} around 240 nm is often utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[\[12\]](#)
- Sample Preparation: Dissolve a small amount of **Diltiazem Malate** in the deuterated solvent.
- Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the molecular structure of the compound. Two-dimensional NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.[\[12\]](#)

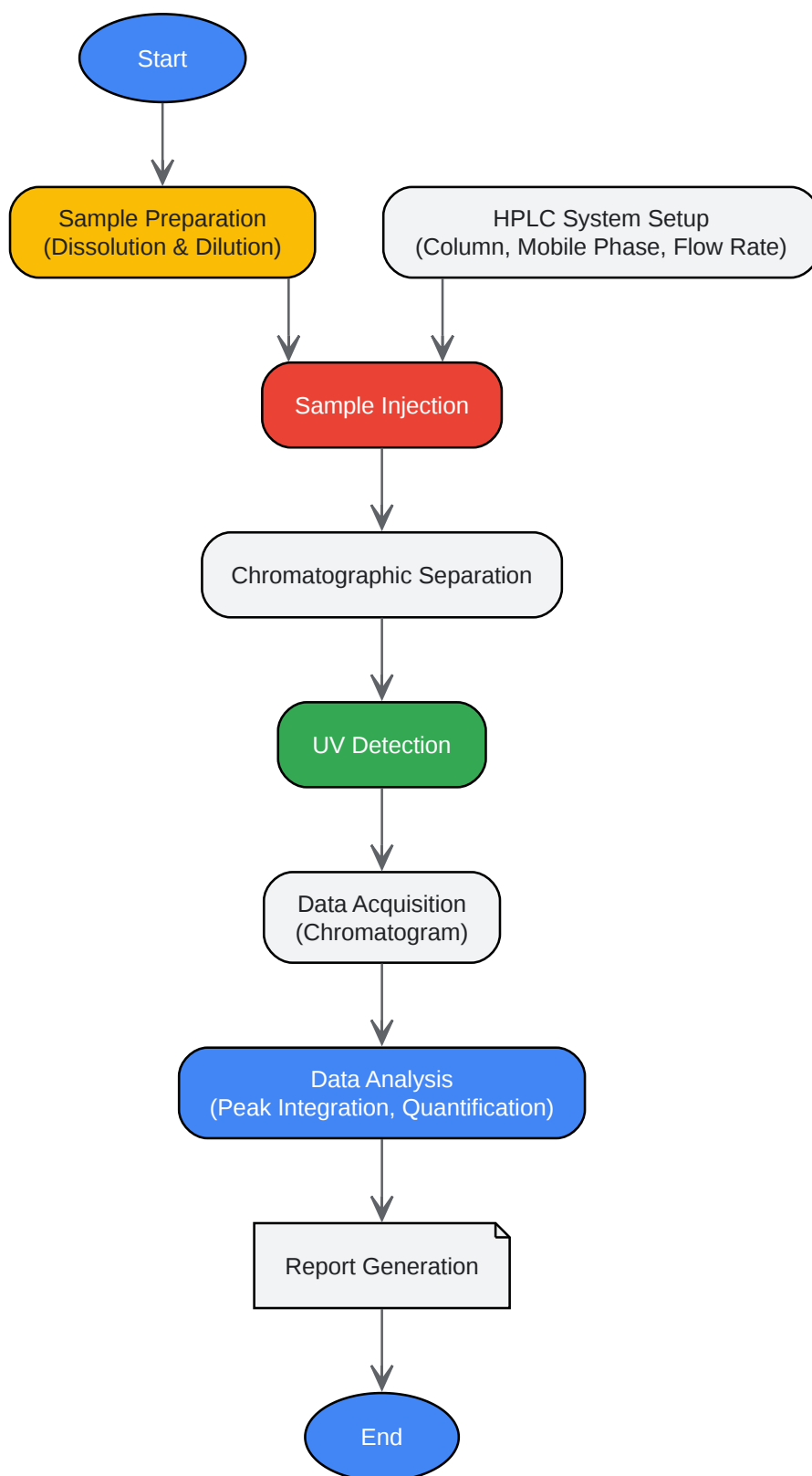
Mechanism of Action and Signaling Pathways

Diltiazem is a non-dihydropyridine calcium channel blocker.[\[2\]](#) Its primary mechanism of action is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[\[13\]\[14\]](#) This action leads to a cascade of downstream effects resulting in vasodilation and reduced cardiac workload.[\[2\]\[14\]](#)

Signaling Pathway in Vascular Smooth Muscle

Diltiazem's vasodilatory effect is achieved by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This prevents the calcium-dependent activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.[6][13][14]





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